molecular formula C26H51NO2 B032212 N-(15Z-tetracosenoyl)-ethanolamine

N-(15Z-tetracosenoyl)-ethanolamine

Cat. No.: B032212
M. Wt: 409.7 g/mol
InChI Key: LISKWSFNVJTQKH-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: All-trans-5,6-epoxy Retinoic Acid can be synthesized through the epoxidation of all-trans retinoic acid. This process typically involves the use of an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane . The reaction is carried out at low temperatures to prevent over-oxidation and to ensure the selective formation of the 5,6-epoxide .

Industrial Production Methods: While specific industrial production methods for all-trans-5,6-epoxy Retinoic Acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: All-trans-5,6-epoxy Retinoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

N-(15Z-tetracosenoyl)-ethanolamine (also known as N-15Z-tetracosenoyl-ethanolamine) is a biologically active compound belonging to the class of sphingolipids. This compound has garnered attention due to its potential roles in various biological processes, including cell signaling, inflammation modulation, and neuroprotection. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a long-chain fatty acid (tetracosenoic acid) linked to an ethanolamine moiety. Its chemical structure can be represented as follows:

N 15Z tetracosenoyl ethanolamine=C24H47NO\text{N 15Z tetracosenoyl ethanolamine}=\text{C}_{24}\text{H}_{47}\text{NO}

This compound is a member of the ceramide family, which are vital components of cell membranes and play critical roles in cellular signaling.

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and signaling pathways. It has been shown to modulate various physiological processes:

  • Cell Growth and Proliferation : Ethanolamine derivatives have been reported to stimulate cell growth in mammalian cells, suggesting that this compound may have similar effects .
  • Inflammation Modulation : Research indicates that certain N-acyl ethanolamines possess anti-inflammatory properties, potentially influencing immune responses .
  • Neuroprotective Effects : Sphingolipids, including this compound, are implicated in neuroprotection and may play a role in mitigating neurodegenerative diseases .

Case Studies

  • Anti-inflammatory Activity : A study investigating various N-acyl ethanolamines revealed that they could significantly reduce pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application for conditions characterized by inflammation .
  • Neuroprotective Role : In animal models of neurodegeneration, administration of sphingolipid derivatives has shown promise in reducing neuronal cell death and improving cognitive functions. This aligns with findings that highlight the neuroprotective properties of this compound .
  • Cell Proliferation : A recent investigation into the effects of ethanolamines on cell culture demonstrated that this compound promotes rapid growth and proliferation of mammalian cells, supporting its classification as a potential growth factor .

Data Table: Biological Activities

Biological ActivityObservationsReferences
Cell Growth StimulationPromotes proliferation in mammalian cells
Anti-inflammatory EffectsReduces levels of pro-inflammatory cytokines
NeuroprotectionMitigates neuronal cell death in models

Properties

IUPAC Name

(Z)-N-(2-hydroxyethyl)tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h9-10,28H,2-8,11-25H2,1H3,(H,27,29)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISKWSFNVJTQKH-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions analyzing "selected endocannabinoids". Does this include N-(15Z-tetracosenoyl)-ethanolamine, and if so, what was observed?

A1: While the paper does not explicitly state whether this compound was among the "selected endocannabinoids" analyzed, it does highlight the importance of studying endocannabinoids in the context of neuroinflammation. Further research would be needed to determine if this specific endocannabinoid was included in their analysis and what the findings were.

Q2: Could the findings of this research paper, regarding altered fatty acid profiles in neuroinfections, have implications for future research on this compound?

A2: Potentially, yes. This research found significant alterations in the fatty acid profiles of cerebrospinal fluid in patients with neuroinfections. [] Given that this compound is itself a fatty acid amide, it is possible that its levels, and those of related enzymes involved in its synthesis or degradation, could be affected during neuroinflammation. This could be an interesting avenue for further investigation.

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